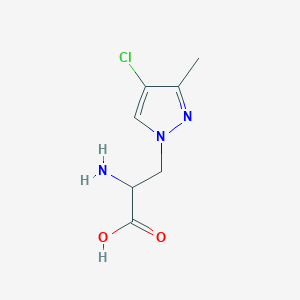
(2Z)-2-Ethylidenecyclooctan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-Ethylidenecyclooctan-1-one is an organic compound characterized by a cyclooctane ring with an ethylidene group at the second position and a ketone functional group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Ethylidenecyclooctan-1-one typically involves the following steps:
Formation of the Cyclooctane Ring: The cyclooctane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethylidene Group: The ethylidene group can be introduced via an aldol condensation reaction using an aldehyde and a ketone.
Formation of the Ketone Functional Group: The ketone functional group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-Ethylidenecyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2Z)-2-Ethylidenecyclooctan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2Z)-2-Ethylidenecyclooctan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through specific pathways, which may include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctanone: A similar compound with a cyclooctane ring and a ketone group but lacking the ethylidene group.
2-Ethylidenecyclohexanone: A compound with a similar structure but a smaller ring size.
Uniqueness
(2Z)-2-Ethylidenecyclooctan-1-one is unique due to its specific ring size and the presence of both an ethylidene group and a ketone functional group. This combination of features imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(2Z)-2-ethylidenecyclooctan-1-one |
InChI |
InChI=1S/C10H16O/c1-2-9-7-5-3-4-6-8-10(9)11/h2H,3-8H2,1H3/b9-2- |
Clave InChI |
PVKACQKEJXECPN-MBXJOHMKSA-N |
SMILES isomérico |
C/C=C\1/CCCCCCC1=O |
SMILES canónico |
CC=C1CCCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Thiolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13070911.png)
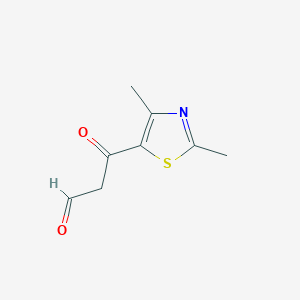
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)
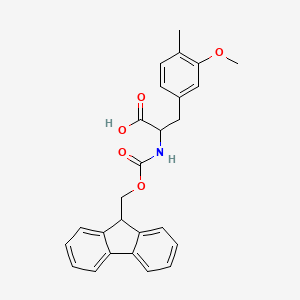
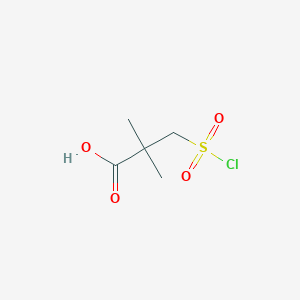
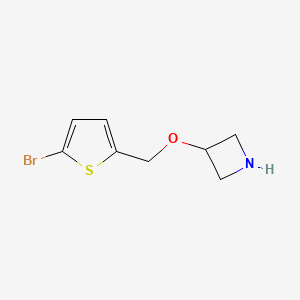
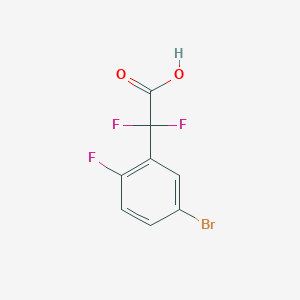
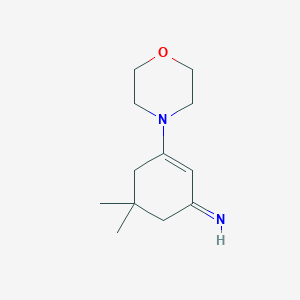

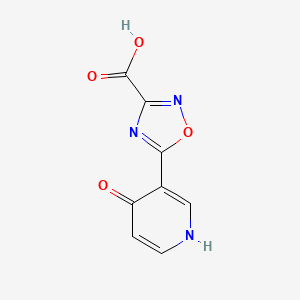
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)

